molecular formula C20H15BrN6O B6014942 N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N'-pyridin-2-ylpyridine-2-carboximidamide

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N'-pyridin-2-ylpyridine-2-carboximidamide

Cat. No.: B6014942
M. Wt: 435.3 g/mol
InChI Key: UYZMMDMOEIMRKN-YUPKMSNSSA-N
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Description

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N’-pyridin-2-ylpyridine-2-carboximidamide is a complex organic compound that features an indole moiety, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N’-pyridin-2-ylpyridine-2-carboximidamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole . This intermediate can then be further modified through various reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N’-pyridin-2-ylpyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N’-pyridin-2-ylpyridine-2-carboximidamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N’-pyridin-2-ylpyridine-2-carboximidamide is unique due to its combination of functional groups and the presence of both indole and pyridine rings. This structure allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N'-pyridin-2-ylpyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-12-10-13-17(14(21)11-12)25-20(28)18(13)26-27-19(15-6-2-4-8-22-15)24-16-7-3-5-9-23-16/h2-11,25,28H,1H3/b24-19+,27-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZMMDMOEIMRKN-YUPKMSNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=NC3=CC=CC=N3)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=N/C(=N/C3=CC=CC=N3)/C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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